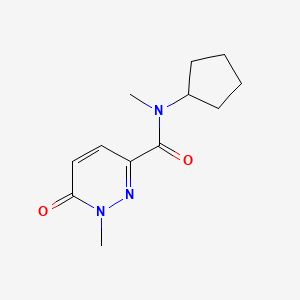
N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide, also known as CPOP, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. CPOP is a member of the pyridazine family of compounds and has been shown to exhibit unique biological properties that make it a promising candidate for use in various research fields.
Mechanism of Action
N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide's mechanism of action is thought to be related to its ability to bind to the NMDA receptor. Specifically, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide binds to a site on the receptor that is distinct from the site targeted by the endogenous ligand glutamate. This binding results in the modulation of receptor activity, leading to changes in synaptic plasticity and neuronal function.
Biochemical and Physiological Effects
N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its modulation of NMDA receptor activity, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been found to have antioxidant properties, reducing oxidative stress and inflammation in various cell types. N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to various stimuli.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide in lab experiments is its specificity for the NMDA receptor. This allows for targeted modulation of receptor activity without affecting other receptor systems. Additionally, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of using N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Future Directions
There are several future directions for research involving N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide. One area of interest is the development of N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide-based drugs for the treatment of various neurological and psychiatric disorders. Additionally, further investigation into the mechanisms underlying N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide's anti-cancer properties may lead to the development of new cancer therapies. Finally, continued exploration of N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide's antioxidant and anti-inflammatory effects may lead to the identification of new targets for the treatment of various inflammatory diseases.
Synthesis Methods
The synthesis of N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide involves a multi-step process that begins with the reaction of cyclopentanone with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by a reaction with dimethylamine to produce the dimethylamino derivative. The final step involves cyclization of the dimethylamino derivative with 2,4-dinitrophenylhydrazine to yield N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide.
Scientific Research Applications
N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been found to bind to and modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory processes. Additionally, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines. N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been used in drug discovery efforts, serving as a lead compound for the development of new drugs targeting the NMDA receptor.
properties
IUPAC Name |
N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14(9-5-3-4-6-9)12(17)10-7-8-11(16)15(2)13-10/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMWSKIDKAWNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

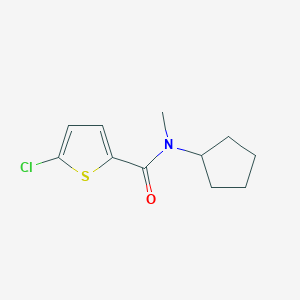
![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)
![N,N-dimethyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507083.png)
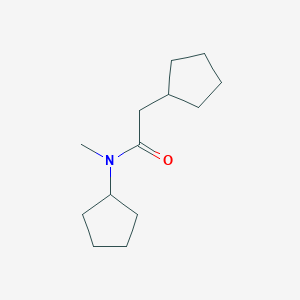

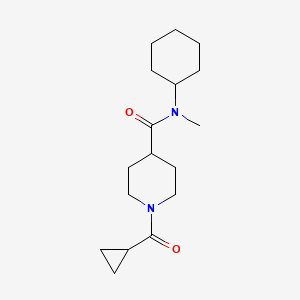
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)
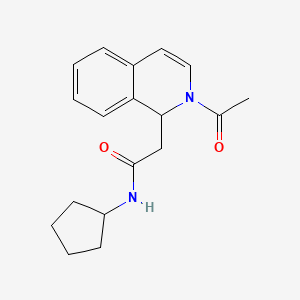
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)